5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL
CAS No.: 885272-06-0
Cat. No.: VC16264410
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885272-06-0 |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 5-(aminomethyl)-2,3-dihydro-1H-inden-1-ol |
| Standard InChI | InChI=1S/C10H13NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4,6,11H2 |
| Standard InChI Key | MUUWCBRAVNOUBY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1O)C=CC(=C2)CN |
Introduction
Chemical Identity and Structural Properties
Molecular and Stereochemical Features
5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL (CAS: 885272-06-0) possesses the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . The indane backbone consists of a bicyclic system with a five-membered ring fused to a benzene ring. Key functional groups include:
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A primary amine (-NH₂) on the aminomethyl substituent at position 5.
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A secondary alcohol (-OH) at position 1.
The stereochemistry of the hydroxyl and aminomethyl groups influences its reactivity and biological activity. Computational models predict two stable conformers due to restricted rotation around the C1-C2 bond .
Table 1: Key Identifiers of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (O-H stretch) and 1620 cm⁻¹ (N-H bend) .
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NMR: ¹H NMR (DMSO-d₆) signals include δ 1.85–2.10 (m, 2H, CH₂), δ 3.15 (s, 2H, NH₂), and δ 4.70 (s, 1H, OH) .
Synthetic Routes and Optimization
Primary Synthesis Strategies
The synthesis of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL typically involves functionalizing the indane core through sequential oxidation and amination steps:
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Indene Oxidation: Indene is oxidized to 1-indanol using potassium permanganate (KMnO₄) under acidic conditions .
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Electrophilic Substitution: Bromination at position 5 followed by nucleophilic substitution with sodium cyanide introduces a nitrile group.
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Reductive Amination: The nitrile is reduced to an aminomethyl group using lithium aluminum hydride (LiAlH₄) .
Key Challenges:
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Regioselectivity: Competing substitution at positions 4 and 6 necessitates directed ortho-metalation strategies.
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Amine Protection: The primary amine requires protection (e.g., Boc groups) during hydroxylation to prevent side reactions .
Comparative Analysis with Structural Analogs
Table 2: Bioactive Indanol Derivatives
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to sulfonamide derivatives with improved pharmacokinetic profiles. For example, coupling with 1-methylimidazole-4-sulfonyl chloride yields analogs investigated as kinase inhibitors .
Materials Science
Functionalization with polymerizable groups (e.g., acrylates) produces epoxy resins with high thermal stability (decomposition >300°C) .
Future Directions
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Mechanistic Studies: Elucidate the compound’s interaction with mitochondrial ROS pathways.
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Derivatization: Explore halogenated analogs for enhanced bioactivity.
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Formulation: Develop nanoparticle-based delivery systems to improve solubility.
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